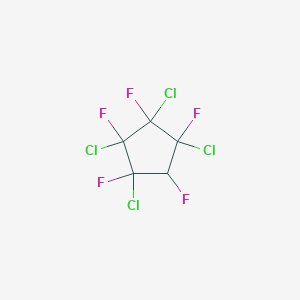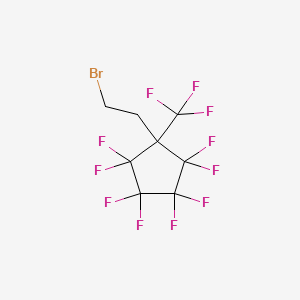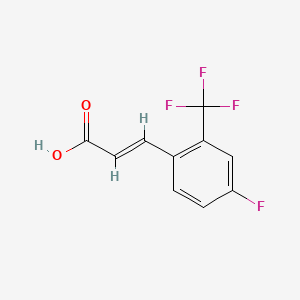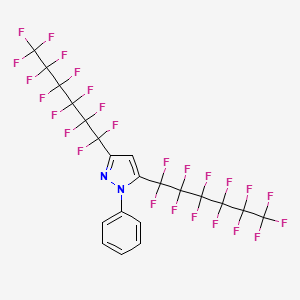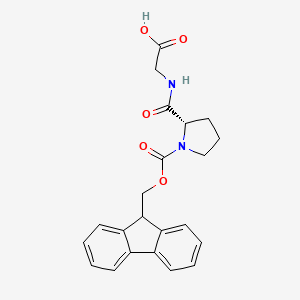
Fmoc-Pro-Gly-OH
Descripción general
Descripción
Fmoc-Pro-Gly-OH: is a compound used in peptide synthesis, specifically in solid-phase peptide synthesis. The term “Fmoc” stands for fluorenylmethyloxycarbonyl, which is a protecting group used to protect the amine group of amino acids during synthesis. The compound consists of a proline (Pro) and glycine (Gly) dipeptide with the Fmoc group attached to the N-terminus.
Mecanismo De Acción
Target of Action
Fmoc-Pro-Gly-OH is a compound that primarily targets amino acids in the process of peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is used as a protecting group for the N-terminal amine of an amino acid during peptide synthesis . The Pro-Gly part of the compound represents proline and glycine, two amino acids that are being linked in the synthesis process .
Mode of Action
The Fmoc group is introduced to the amino acid by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis.
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis , specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amino group of the amino acid, preventing it from reacting until it is selectively removed . Once the Fmoc group is removed, the next amino acid can be added to the growing peptide chain .
Result of Action
The result of the action of this compound is the successful addition of an amino acid to a growing peptide chain during peptide synthesis . By protecting the amino group of the amino acid, the Fmoc group allows for the controlled formation of peptide bonds . After the peptide synthesis is complete, the resulting peptide can have various effects at the molecular and cellular level, depending on its specific sequence and structure.
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the environment is crucial, as the Fmoc group is removed under basic conditions . The temperature and solvent used can also impact the efficiency of the reaction . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also important to prevent the formation of dust and aerosols .
Análisis Bioquímico
Biochemical Properties
Fmoc-Pro-Gly-OH: plays a crucial role in biochemical reactions, primarily as a building block in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. For instance, it is often used in the presence of coupling agents like HBTU or HATU to form peptide bonds efficiently. The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction ensures the smooth progression of peptide chain elongation.
Cellular Effects
The effects of This compound on cellular processes are primarily observed during peptide synthesis. It influences cell function by facilitating the synthesis of peptides that can be used in various cellular assays. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be used to study receptor-ligand interactions, enzyme activity, and protein-protein interactions, thereby providing insights into cellular mechanisms .
Molecular Mechanism
At the molecular level, This compound exerts its effects through the formation of peptide bonds. The Fmoc group protects the amino group of proline, preventing unwanted side reactions during synthesis. Upon deprotection with piperidine, the free amino group of proline can react with the carboxyl group of another amino acid, forming a peptide bond . This mechanism ensures the stepwise assembly of peptides with high precision and efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of This compound are critical factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term effects on cellular function are typically observed in in vitro studies where peptides synthesized using this compound are used in assays. These studies have shown that the synthesized peptides retain their activity and stability over extended periods, making this compound a reliable reagent for peptide synthesis .
Dosage Effects in Animal Models
The effects of This compound in animal models vary with different dosages. At optimal dosages, peptides synthesized using this compound exhibit desired biological activities without adverse effects. At high doses, there may be toxic or adverse effects, including potential immunogenic responses or off-target interactions. Studies have shown that careful optimization of dosage is essential to achieve the desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound: is involved in metabolic pathways related to peptide synthesis. The Fmoc group is removed enzymatically or chemically, allowing the free amino group to participate in peptide bond formation. Enzymes such as peptidases and proteases may interact with the synthesized peptides, influencing their stability and activity. The metabolic flux and levels of metabolites can be affected by the presence of these peptides, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound and its synthesized peptides are transported and distributed through various mechanisms. Transporters and binding proteins may facilitate their movement across cellular membranes, ensuring proper localization and accumulation. The distribution of these peptides can influence their biological activity and effectiveness in cellular assays .
Subcellular Localization
The subcellular localization of This compound -synthesized peptides is determined by targeting signals and post-translational modifications. These peptides can be directed to specific compartments or organelles, where they exert their biological functions. For example, peptides with nuclear localization signals can be transported to the nucleus, affecting gene expression and other nuclear processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Gly-OH typically involves the coupling of Fmoc-protected proline with glycine. The Fmoc group is introduced to the proline using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as sodium bicarbonate in aqueous dioxane . The resulting Fmoc-Pro is then coupled with glycine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain while minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Pro-Gly-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine in DMF.
Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt in DMF are standard reagents for peptide coupling.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Pro-Gly-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the assembly of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the synthesis of peptide vaccines .
Industry: this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications .
Comparación Con Compuestos Similares
Fmoc-Gly-Pro-OH: Another Fmoc-protected dipeptide with glycine and proline in reverse order.
Fmoc-Pro-Hyp(TBDPS)-Gly-OH: A tripeptide with a tert-butyl-diphenylsilyl (TBDPS) protected hydroxyproline.
Uniqueness: Fmoc-Pro-Gly-OH is unique due to its specific sequence of proline and glycine, which imparts distinct structural and functional properties. The Fmoc group provides a stable and efficient protecting group for peptide synthesis, making it a valuable tool in both research and industrial applications .
Propiedades
IUPAC Name |
2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDOSYVRZADBY-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220880 | |
| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250695-65-9 | |
| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250695-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


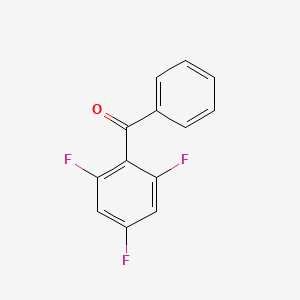
![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)
![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)
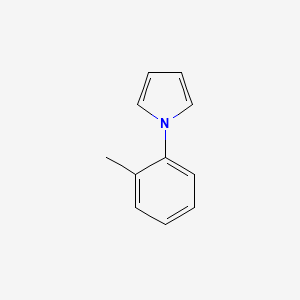
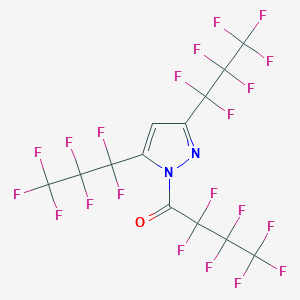
![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)
![N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B3040835.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
